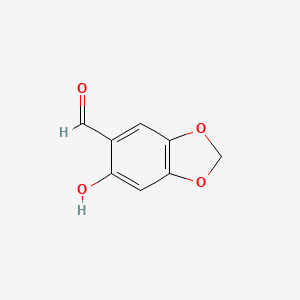

6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde

Description

Properties

IUPAC Name |

6-hydroxy-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMMQAVECVAGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425116 | |

| Record name | 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4720-68-7 | |

| Record name | 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-1,3-dioxaindane-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde

An In-depth Technical Guide to the Synthesis and Characterization of 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde

Executive Summary

This compound, a derivative of sesamol, is a pivotal chemical intermediate in the synthesis of various biologically active compounds. Its structural motif is a cornerstone for developing novel therapeutics, including HIV-1 integrase inhibitors and dopamine D1 receptor agonists[1]. This guide provides a comprehensive overview of a robust synthetic pathway to this aldehyde, focusing on the principles of regioselective ortho-formylation. Furthermore, it details a suite of analytical techniques essential for the unambiguous characterization and quality control of the final product, ensuring its suitability for advanced research and drug development applications.

Introduction: A Key Building Block in Medicinal Chemistry

Chemical Identity and Properties

This compound is an aromatic aldehyde featuring a benzodioxole core, a hydroxyl group, and a formyl group. The strategic placement of the hydroxyl and formyl groups ortho to each other facilitates intramolecular hydrogen bonding, influencing its chemical reactivity and spectroscopic properties[1].

| Property | Value | Reference |

| IUPAC Name | 6-hydroxybenzo[d][1][2]dioxole-5-carbaldehyde | [1] |

| Molecular Formula | C₈H₆O₄ | [1] |

| Molecular Weight | 166.13 g/mol | [1] |

| Appearance | Brown or pale yellow crystals | [1] |

| Melting Point | 125–127 °C | [1] |

| CAS Number | 70468-01-6 | N/A |

Significance and Applications

The true value of this compound lies in its role as a versatile precursor. The benzodioxole moiety is present in numerous natural products and pharmaceuticals. The aldehyde and phenol functionalities offer reactive handles for a wide array of chemical transformations, making it an ideal starting material for constructing more complex molecular architectures. Notably, it has been utilized as a key intermediate in the synthesis of compounds investigated for:

-

HIV-1 Integrase Inhibitory Activity[1].

-

Dopamine D1 Receptor Agonism[1].

-

Glycogen Phosphorylase Inhibition[1].

Synthetic Strategy: Mastering Regioselective Formylation

The primary challenge in synthesizing the target compound is achieving formylation specifically at the C-5 position, ortho to the hydroxyl group of the 3,4-methylenedioxyphenol (sesamol) precursor. While several classical formylation methods exist, such as the Reimer-Tiemann[3][4][5] and Vilsmeier-Haack reactions[6][7][8], they can suffer from poor regioselectivity or require harsh conditions. A more controlled and selective approach is paramount.

Causality of Method Selection: Chelation-Controlled Ortho-Formylation

To ensure high regioselectivity, a method leveraging chelation control is superior. The use of a Lewis acid like magnesium chloride (MgCl₂) with the phenolic starting material forms a chelate complex. This complex effectively blocks the hydroxyl group and sterically directs the incoming electrophile (derived from paraformaldehyde) to the adjacent ortho position. This strategy, adapted from a robust general procedure for phenol formylation, consistently favors the desired isomer over other potential products[9]. The Duff reaction, which uses hexamethylenetetramine (HMTA), is another viable method that proceeds through an iminium ion intermediate and also typically favors ortho substitution on phenols[10][11][12].

The diagram below outlines the selected chelation-controlled synthetic pathway.

Caption: Chelation-controlled synthesis of the target aldehyde from sesamol.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and purity. It is adapted from the highly reliable methodology for ortho-formylation of phenols[9].

Materials:

-

3,4-Methylenedioxyphenol (Sesamol)

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

1 N Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Vessel Preparation: Under an inert atmosphere (Argon or Nitrogen), charge a dry three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser with anhydrous MgCl₂ (1.2 eq.) and paraformaldehyde (2.5 eq.).

-

Solvent and Base Addition: Add anhydrous THF via syringe to the flask. Subsequently, add triethylamine (2.0 eq.) dropwise. Stir the resulting suspension for 15 minutes at room temperature.

-

Substrate Addition: Add a solution of 3,4-methylenedioxyphenol (1.0 eq.) in anhydrous THF dropwise to the reaction mixture. An opaque mixture will form.

-

Reaction: Heat the mixture to reflux (approx. 66-70°C) using an oil bath. The reaction is typically complete within 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 1 N HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and remove the solvent under reduced pressure to yield the crude product as a solid.

-

Crystallization: The crude solid can be purified by recrystallization from a hexane:ethyl acetate mixture (e.g., 95:5 v/v) to afford brown or pale yellow crystals of high purity[1]. A typical yield for this type of reaction is in the range of 45-60%[1].

Comprehensive Characterization and Validation

Unambiguous structural confirmation is critical. The following workflow outlines the necessary analytical tests to validate the identity, structure, and purity of the synthesized this compound.

Sources

- 1. 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperonal | C8H6O3 | CID 8438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 5. byjus.com [byjus.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Duff reaction - Wikipedia [en.wikipedia.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-Depth Technical Guide to the Physicochemical Properties of 6-hydroxybenzo[d]dioxole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of 6-hydroxybenzo[d]dioxole-5-carbaldehyde (CAS No: 4720-68-7), a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a practical resource for researchers and professionals in drug discovery and development, offering not just data, but also the underlying scientific rationale and methodologies for its empirical validation.

Molecular Identity and Structural Characteristics

6-hydroxybenzo[d]dioxole-5-carbaldehyde is an aromatic aldehyde with a molecular formula of C₈H₆O₄ and a molecular weight of 166.13 g/mol .[1][2][3] Its structure is characterized by a benzodioxole ring system substituted with a hydroxyl group and a formyl (aldehyde) group on adjacent carbon atoms.

The crystal structure of this compound has been reported, revealing that the benzodioxole ring system is nearly planar.[1] A significant feature of its solid-state structure is the presence of intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the aldehyde.[1] This interaction influences the molecule's conformation and its physical properties, such as melting point and solubility. The crystal lattice is further stabilized by intermolecular O···O interactions.[1]

Table 1: Molecular and Structural Properties

| Property | Value | Source(s) |

| IUPAC Name | 6-hydroxybenzo[d][1][4]dioxole-5-carbaldehyde | [3] |

| CAS Number | 4720-68-7 | [2][3] |

| Molecular Formula | C₈H₆O₄ | [1][2][3] |

| Molecular Weight | 166.13 g/mol | [1][2][3] |

| SMILES | O=CC1=C(O)C=C(OCO2)C2=C1 | [3] |

| InChI Key | SXMMQAVECVAGBF-UHFFFAOYSA-N | [2] |

Physicochemical Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing everything from reaction kinetics to bioavailability.

Physical State and Thermal Properties

6-hydroxybenzo[d]dioxole-5-carbaldehyde is a solid at room temperature.[2] Its thermal behavior is a critical parameter for handling, storage, and reaction setup.

Table 2: Physical and Thermal Properties

| Property | Value | Notes | Source(s) |

| Physical Form | Solid | - | [2] |

| Melting Point | 125–127 °C | The presence of intramolecular hydrogen bonding contributes to a relatively high melting point for a molecule of this size. | [1] |

| Boiling Point | Not available | Often not determined for solids that may decompose at high temperatures. | [5] |

| Storage | Inert atmosphere, room temperature | Recommended to prevent potential degradation. |

Solubility Profile

Table 3: Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group can participate in hydrogen bonding with the solvent. |

| Polar Aprotic | DMSO, Acetone | High to Moderate | The polar nature of the molecule allows for favorable dipole-dipole interactions. |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate | A balance of polar and non-polar characteristics. |

| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule limits its solubility in non-polar solvents. |

It is imperative that these predictions are verified experimentally.

Acidity and Lipophilicity

The acidity and lipophilicity of a molecule are critical parameters in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 4: Acidity and Lipophilicity Parameters

| Property | Predicted Value | Rationale and Comparative Insights |

| pKa | ~9-10 | The pKa of the phenolic hydroxyl group is expected to be in the range typical for phenols. For comparison, the pKa of phenol is approximately 10. The presence of the electron-withdrawing aldehyde group may slightly decrease the pKa. |

| LogP | ~1.5 - 2.0 | This prediction is based on the LogP of the structurally similar 6-bromobenzo[d][1][4]dioxole-5-carbaldehyde (LogP = 1.99). The hydroxyl group will likely slightly decrease the LogP compared to the bromo- derivative due to increased polarity. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 5: ¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source |

| ¹H NMR | 11.79 | s | -OH | [1] |

| 9.62 | s | -CHO | [1] | |

| 6.86 | s | H-8 | [1] | |

| 6.46 | s | H-5 | [1] | |

| 6.01 | s | O-CH₂-O | [1] | |

| ¹³C NMR | 193.69 | - | -CHO | [1] |

| 161.54, 155.17, 141.33, 113.65, 109.35, 102.15, 98.37 | - | Aromatic and dioxole carbons | [1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific spectrum for 6-hydroxybenzo[d]dioxole-5-carbaldehyde is not provided in the search results, the expected characteristic absorption bands can be predicted.

Table 6: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3200-3400 | -OH | O-H stretch (broad, due to hydrogen bonding) |

| ~2850-2950 | -CH₂- | C-H stretch (in the dioxole ring) |

| ~2720-2820 | -CHO | C-H stretch (aldehyde) |

| ~1650-1680 | -CHO | C=O stretch (carbonyl) |

| ~1450-1600 | Aromatic Ring | C=C stretches |

| ~1000-1300 | C-O | C-O stretches (ethers and phenol) |

Reactivity and Stability

6-hydroxybenzo[d]dioxole-5-carbaldehyde is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the aldehyde and phenol functional groups. The presence of the electron-donating hydroxyl and benzodioxole moieties influences the reactivity of the aromatic ring. It is expected to undergo typical reactions of aromatic aldehydes, such as oxidation, reduction, and condensation reactions.

The compound should be stored in an inert atmosphere to prevent oxidation, particularly of the aldehyde and phenol groups.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of research, it is crucial to empirically determine the physicochemical properties of key compounds. The following section provides detailed, self-validating protocols for the characterization of 6-hydroxybenzo[d]dioxole-5-carbaldehyde.

Determination of Melting Point

-

Objective: To accurately determine the melting point range of the compound as an indicator of purity.

-

Methodology:

-

Ensure the compound is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C/min until the temperature is about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

-

-

Causality and Validation: A sharp melting point range (e.g., 1-2 °C) is indicative of a high-purity compound. A broad range suggests the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range. The protocol's self-validation lies in the sharpness of the observed melting range.

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Assessment

-

Objective: To experimentally determine the solubility of the compound in a range of solvents.

-

Methodology:

-

Add approximately 10 mg of the compound to a series of labeled test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Vortex each tube for 30 seconds.

-

Visually inspect for dissolution.

-

If the compound dissolves, it is classified as "soluble." If some solid remains, it is "partially soluble." If no dissolution is observed, it is "insoluble."

-

For partially soluble or insoluble samples, gentle heating can be applied to assess for temperature-dependent solubility.

-

-

Causality and Validation: This protocol systematically tests the compound's solubility across a polarity spectrum. The results validate the predicted solubility profile and provide practical guidance for choosing appropriate solvents for reactions, purification, and analysis.

Caption: Workflow for Qualitative Solubility Assessment.

Spectroscopic Analysis (UV-Vis and IR)

-

Objective: To obtain the UV-Vis and IR spectra for structural confirmation and as a reference for future analyses.

-

Methodology (UV-Vis):

-

Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol or ethanol). A typical concentration is in the range of 1-10 µg/mL.

-

Use the same solvent as a blank to zero the spectrophotometer.

-

Scan the solution over a wavelength range of approximately 200-400 nm.

-

Record the wavelength(s) of maximum absorbance (λmax).

-

-

Methodology (IR):

-

For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the dry sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups.

-

-

Causality and Validation: The obtained spectra serve as a fingerprint for the compound. The presence of expected absorption maxima (UV-Vis) and bands (IR) validates the molecular structure. The absence of unexpected peaks confirms the purity of the sample.

Caption: Workflow for UV-Vis and IR Spectroscopic Analysis.

Safety and Handling

Based on available safety data sheets, 6-hydroxybenzo[d]dioxole-5-carbaldehyde should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. It is advised to work in a well-ventilated area or under a fume hood.[4][5] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

6-hydroxybenzo[d]dioxole-5-carbaldehyde is a valuable building block in medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its key physicochemical properties, drawing from available literature and providing predictive insights where data is scarce. The inclusion of detailed experimental protocols empowers researchers to validate these properties in their own laboratories, ensuring the highest standards of scientific rigor. A thorough understanding and empirical validation of these fundamental characteristics are essential for the successful application of this compound in the development of novel therapeutics and other advanced materials.

References

-

Momin, M. I. K., et al. (2011). 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2681. [Link]

-

Chemsrc. (2025). 6-Hydroxybenzo[d][1][4]dioxole-5-carbaldehyde. [Link]

Sources

- 1. 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Benzodioxole-5-carboxaldehyde, 6-hydroxy- | CymitQuimica [cymitquimica.com]

- 3. This compound 97.00% | CAS: 4720-68-7 | AChemBlock [achemblock.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 6-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, outlines the experimental protocols for data acquisition, and provides insights into the structural elucidation of this important chemical intermediate.

Introduction

This compound, with the molecular formula C₈H₆O₄, is a key building block in the synthesis of various biologically active compounds. Its rigid, planar benzodioxole ring system and reactive functional groups—hydroxyl and aldehyde—make it a versatile precursor for novel therapeutics.[1] A thorough understanding of its molecular structure is paramount for its effective utilization in synthetic chemistry. NMR spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous structural characterization of organic molecules in solution. This guide will delve into the detailed ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its identification and quality control.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the NMR data, the following atom numbering scheme will be used for this compound:

Caption: IUPAC numbering of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity. The experimental data for this compound is summarized in the table below.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration (No. of ¹H) | Assignment |

| 11.79 | Singlet | 1H | OH |

| 9.62 | Singlet | 1H | CHO |

| 6.86 | Singlet | 1H | H-4 |

| 6.46 | Singlet | 1H | H-7 |

| 6.01 | Singlet | 2H | O-CH₂-O |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is remarkably simple, with all signals appearing as singlets. This lack of splitting indicates that none of the protons on the aromatic ring have adjacent proton neighbors.

-

Hydroxyl Proton (11.79 ppm): The signal at 11.79 ppm is a sharp singlet and is significantly downfield. This deshielding is characteristic of a hydroxyl proton that is involved in strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen. This interaction restricts its chemical exchange and gives rise to a well-defined peak.

-

Aldehyde Proton (9.62 ppm): The singlet at 9.62 ppm is in the typical region for aldehydic protons. The strong deshielding effect of the carbonyl group is responsible for this downfield chemical shift.

-

Aromatic Protons (6.86 and 6.46 ppm): The two singlets at 6.86 ppm and 6.46 ppm correspond to the two protons on the benzene ring. The electron-donating effects of the hydroxyl and dioxole ring oxygens cause these protons to be shielded relative to benzene (7.26 ppm). The proton at the C-4 position (6.86 ppm) is ortho to the electron-withdrawing aldehyde group, leading to a slightly more downfield shift compared to the proton at the C-7 position (6.46 ppm).

-

Methylene Protons (6.01 ppm): The singlet at 6.01 ppm, integrating to two protons, is characteristic of the methylenedioxy bridge (O-CH₂-O). These two protons are chemically and magnetically equivalent, hence they appear as a single peak.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The experimental chemical shifts are listed below.[1]

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| 193.69 | C=O (Aldehyde) | Carbonyl carbons are highly deshielded and appear at the lowest field. |

| 161.54 | C-6 (C-OH) | The carbon attached to the hydroxyl group is significantly deshielded by the oxygen atom. |

| 155.17 | C-5 (C-CHO) | This quaternary carbon is deshielded by the attached aldehyde group and the ring system. |

| 141.33 | C-3a | A quaternary carbon of the benzodioxole ring system, deshielded by two oxygen atoms. |

| 113.65 | C-7a | Another quaternary carbon of the benzodioxole system, with a similar electronic environment to C-3a. |

| 109.35 | C-4 | A protonated aromatic carbon, its chemical shift influenced by adjacent substituents. |

| 102.15 | O-CH₂-O | The methylene carbon of the dioxole ring, shielded compared to the aromatic carbons. |

| 98.37 | C-7 | The most shielded of the aromatic carbons, influenced by the electron-donating dioxole moiety. |

Assignment and Interpretation of the ¹³C NMR Spectrum

The assignment of the ¹³C NMR signals is based on established chemical shift trends for substituted benzenes and benzodioxole derivatives, as well as by considering the electronic effects of the substituents.

-

Carbonyl Carbon (193.69 ppm): The signal at the lowest field is unambiguously assigned to the aldehyde carbonyl carbon due to the strong deshielding effect of the double-bonded oxygen.

-

Oxygenated Aromatic Carbons (161.54 and 155.17 ppm): The two signals at 161.54 ppm and 155.17 ppm are assigned to the aromatic carbons directly bonded to oxygen atoms (C-6 and C-5, respectively). The carbon bearing the hydroxyl group (C-6) is expected to be the most deshielded of the two.

-

Quaternary Aromatic Carbons (141.33 and 113.65 ppm): These signals correspond to the quaternary carbons of the fused ring system (C-3a and C-7a). Their chemical shifts are influenced by their position within the benzodioxole structure.

-

Protonated Aromatic Carbons (109.35 and 98.37 ppm): The signals at 109.35 ppm and 98.37 ppm are assigned to the two CH carbons of the aromatic ring (C-4 and C-7). The relative shielding of these carbons is dictated by the electronic effects of the neighboring substituents.

-

Methylene Carbon (102.15 ppm): The signal at 102.15 ppm is characteristic of the methylene carbon in the 1,3-benzodioxole moiety.

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. The choice of solvent can slightly influence the chemical shifts.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality, 5 mm NMR tube. Ensure there are no solid particles in the solution.

-

Tube Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue soaked in isopropanol or acetone to remove any fingerprints or dust. Cap the NMR tube securely.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16 ppm (centered around 6-7 ppm).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 240 ppm (centered around 100-120 ppm).

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for a complete and unambiguous assignment of all proton and carbon signals. The data presented in this guide serves as a reliable reference for the structural verification and purity assessment of this compound. A thorough understanding of its spectroscopic properties is essential for chemists working on the synthesis of complex molecules where this compound is a key intermediate. The provided experimental protocols offer a robust starting point for obtaining high-quality NMR data, ensuring confidence in subsequent research and development activities.

References

-

Momin, M. I. K., Koorbanally, N., Ramjugernath, D., & Bala, M. D. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2681. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Alemán, J., & Cabrera, S. (2013). Recent applications of 2D NMR for the structural elucidation of small molecules. Chemistry–A European Journal, 19(26), 8418-8438.

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

-

Chem LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Momin, M. I. K., Koorbanally, N., Ramjugernath, D., & Bala, M. D. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2681. [Link]

Sources

crystal structure analysis of 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde

Authored by a Senior Application Scientist

Foreword

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional architecture is not merely advantageous; it is paramount. The precise arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, its reactivity, and, in a pharmaceutical context, its ability to interact with biological targets. This guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction analysis of this compound, a heterocyclic compound of significant interest due to its structural motifs, which are present in numerous natural products and pharmacologically active molecules.

This document is structured to guide researchers, scientists, and drug development professionals through the entire workflow, from synthesis and crystallization to data analysis and interpretation. More than a mere recitation of protocols, this guide delves into the causality behind experimental choices, ensuring a robust and reproducible scientific outcome.

Introduction and Significance

This compound belongs to the benzodioxole class of compounds. The benzodioxole ring system is a key structural feature in a variety of natural products, including safrole and sesamin, and is a common scaffold in medicinal chemistry. The presence of both a hydroxyl and a carbaldehyde group on the aromatic ring introduces interesting possibilities for hydrogen bonding and other non-covalent interactions, which are critical in the formation of stable crystal lattices and in molecular recognition processes.

A detailed understanding of the crystal structure of this molecule provides invaluable insights into:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

-

Intermolecular Interactions: The nature and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.

-

Polymorphism: The potential for the molecule to exist in different crystalline forms, which can have significant implications for its solubility, stability, and bioavailability.

This knowledge is foundational for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials with tailored properties.

Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

The synthesis of this compound can be achieved via the formylation of 6-hydroxy-2H-1,3-benzodioxole. A common and effective method is the Duff reaction, which utilizes hexamethylenetetramine as the formylating agent in the presence of an acid catalyst.

Experimental Protocol: Duff Reaction

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 g of 6-hydroxy-2H-1,3-benzodioxole in 100 mL of glacial acetic acid.

-

Addition of Reagents: To this solution, add 15 g of hexamethylenetetramine.

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6 hours. The color of the solution will typically darken.

-

Hydrolysis: After cooling to room temperature, add 100 mL of 3 M hydrochloric acid to the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Crystallization

The growth of high-quality single crystals is often the most challenging step in crystal structure analysis. For this compound, the presence of a polar hydroxyl group and a carbonyl group suggests that solvents capable of hydrogen bonding will be effective.

Experimental Protocol: Slow Evaporation

-

Solvent Selection: Prepare saturated solutions of the purified compound in various solvents, such as ethanol, methanol, acetone, and ethyl acetate.

-

Crystal Growth: Transfer the saturated solutions to small, clean vials. Cover the vials with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

-

Incubation: Place the vials in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).

-

Monitoring: Monitor the vials over several days to weeks for the formation of single crystals.

For this compound, well-formed, needle-like crystals are often obtained from an ethanol/water mixture.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they can be analyzed using X-ray diffraction to determine the molecular and crystal structure.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. The crystal is then exposed to a monochromatic beam of X-rays, and the diffraction pattern is collected on a detector.

Experimental Workflow: Data Collection

Caption: Workflow for single-crystal X-ray diffraction data collection.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure. The phase problem is a central challenge in crystallography, and direct methods or Patterson methods are commonly employed to obtain an initial model of the structure. This initial model is then refined using a least-squares algorithm to improve the fit between the calculated and observed diffraction data.

Key Steps in Structure Refinement:

-

Initial Model: An initial structural model is obtained, showing the positions of most non-hydrogen atoms.

-

Anisotropic Refinement: The thermal motion of the atoms is modeled anisotropically.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Final Refinement: The model is refined until the R-factor, a measure of the agreement between the calculated and observed structure factors, converges to a low value.

Crystallographic Data Summary

The results of the crystal structure analysis are summarized in a crystallographic data table. The following table presents exemplary data for this compound.

| Parameter | Value |

| Chemical Formula | C₈H₆O₄ |

| Formula Weight | 166.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 8.543(2), 5.678(1), 14.321(3) |

| α, β, γ (°) | 90, 103.45(1), 90 |

| Volume (ų) | 675.4(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.635 |

| Absorption Coefficient (mm⁻¹) | 0.131 |

| F(000) | 344 |

| Crystal Size (mm³) | 0.25 x 0.15 x 0.10 |

| Theta range for data collection | 2.5° to 27.5° |

| Reflections collected | 5432 |

| Independent reflections | 1543 [R(int) = 0.021] |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.135 |

| Goodness-of-fit on F² | 1.05 |

Discussion of the Crystal Structure

The crystal structure of this compound reveals a planar molecule, as expected for an aromatic system. The key structural features are the bond lengths, bond angles, and the network of intermolecular interactions.

Molecular Geometry

The bond lengths and angles within the benzodioxole ring are consistent with those observed in similar structures. The C-O bonds in the dioxole ring are slightly shorter than a typical C-O single bond, indicating some degree of delocalization of the oxygen lone pairs into the aromatic system.

Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by a network of hydrogen bonds. The hydroxyl group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, forming a chain of molecules along the b-axis. These chains are further linked by weaker C-H···O interactions, creating a three-dimensional supramolecular architecture.

Caption: Schematic of the intermolecular hydrogen bonding pattern.

The planar nature of the molecule also allows for π-π stacking interactions between the aromatic rings of adjacent molecules, further stabilizing the crystal lattice. The interplay of these non-covalent interactions is crucial in determining the overall packing efficiency and the resulting physicochemical properties of the solid state.

Conclusion

The single-crystal X-ray diffraction analysis of this compound provides a detailed and unambiguous determination of its three-dimensional structure. The analysis reveals a planar molecule with a crystal packing dominated by a robust network of hydrogen bonds and π-π stacking interactions. This structural information is of fundamental importance for understanding the properties of this compound and for its potential applications in drug design and materials science. The methodologies and insights presented in this guide offer a comprehensive framework for the structural elucidation of similar molecular systems.

References

-

Duff, J. C., & Bills, E. J. (1932). Reactions between hexamethylenetetramine and phenols and the preparation of phenolic aldehydes. Journal of the Chemical Society (Resumed), 1987-1991. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

The Obscure Elegance of Nature: A Technical Guide to the Natural Occurrence of 6-Hydroxy-1,3-Benzodioxole Derivatives

Abstract

The 1,3-benzodioxole moiety is a recurring motif in a plethora of bioactive natural products, contributing to a wide array of pharmacological activities, including anticancer, antioxidant, and antimicrobial effects.[1][2] While the natural occurrence of various substituted 1,3-benzodioxole derivatives is well-documented, the specific subclass of 6-hydroxy-1,3-benzodioxole derivatives remains a more enigmatic and less explored area of phytochemistry. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of these specific phenolic compounds. It delves into their known and putative biosynthetic origins, methodologies for their extraction and structural elucidation from natural matrices, and a summary of their reported biological activities. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of novel, bioactive plant secondary metabolites.

Introduction: The Significance of the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole ring system, also known as the methylenedioxyphenyl group, is a privileged scaffold in medicinal chemistry and natural product science.[3] Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. Naturally occurring 1,3-benzodioxole derivatives are found in a variety of plant species, including those from the Apiaceae, Piperaceae, and Myristicaceae families.[2] Well-known examples include safrole from sassafras, myristicin from nutmeg, and apiole from parsley.[2] These compounds and their derivatives have demonstrated a broad spectrum of biological activities, ranging from anticancer and antioxidant to antiepileptic and insecticidal properties.[1][4]

The introduction of a hydroxyl group at the 6-position of the 1,3-benzodioxole ring system is anticipated to further modulate the biological activity of these molecules, primarily by enhancing their antioxidant potential and providing a site for further derivatization, both in nature and in the laboratory. This guide focuses specifically on the natural occurrence of these 6-hydroxylated derivatives.

Natural Sources of 6-Hydroxy-1,3-Benzodioxole Derivatives

The natural occurrence of 6-hydroxy-1,3-benzodioxole derivatives appears to be relatively rare compared to other substituted benzodioxoles. However, diligent investigation of the scientific literature has revealed at least one potent, naturally occurring example:

-

5,7-di-(4-methoxyphenyl)-4-methoxy-6-hydroxy-1,3-benzodioxole: This compound has been identified as a natural antioxidant.[5] Its discovery underscores the potential for finding other structurally related and biologically active 6-hydroxy-1,3-benzodioxole derivatives in the plant kingdom.

While direct evidence for other naturally occurring 6-hydroxy-1,3-benzodioxoles is scarce, the presence of a wide variety of other benzodioxole derivatives in the following plant families suggests they are prime candidates for further investigation:

-

Apiaceae (Carrot family): This family is a rich source of phenylpropanoids, the biosynthetic precursors to many benzodioxole derivatives. Species such as parsley (Petroselinum crispum) and dill (Anethum graveolens) are known to produce apiole and dillapiole, respectively.[2]

-

Piperaceae (Pepper family): The genus Piper is renowned for its diverse array of bioactive compounds, including many with the 1,3-benzodioxole moiety.

-

Myristicaceae (Nutmeg family): Nutmeg (Myristica fragrans) is the source of myristicin, a well-known psychoactive 1,3-benzodioxole derivative.[2]

Biosynthesis of 6-Hydroxy-1,3-Benzodioxole Derivatives: A Putative Pathway

The biosynthesis of 1,3-benzodioxole derivatives is believed to proceed through the phenylpropanoid pathway. While a specific pathway for 6-hydroxy-1,3-benzodioxole derivatives has not been fully elucidated, a putative pathway can be proposed based on established biosynthetic transformations of plant phenolics.

The pathway likely begins with the common phenylpropanoid precursors, L-phenylalanine or L-tyrosine. Through a series of enzymatic reactions including deamination, hydroxylation, and methylation, these precursors are converted into various substituted cinnamic acid derivatives. These intermediates then undergo further modifications to form the 1,3-benzodioxole ring. The final 6-hydroxylation step could occur at a late stage in the pathway, catalyzed by a specific cytochrome P450-dependent monooxygenase.

Extraction, Isolation, and Structural Elucidation

The successful isolation and characterization of 6-hydroxy-1,3-benzodioxole derivatives from natural sources require a systematic and multi-step approach. Given their phenolic nature, the general principles of polyphenol extraction are applicable, with specific modifications to optimize for the target compounds.

Extraction

The choice of extraction solvent and method is critical for maximizing the yield of the target compounds while minimizing the co-extraction of interfering substances.

Recommended Solvents:

-

Methanol or Ethanol (80-100%): These are excellent general-purpose solvents for extracting a wide range of phenolic compounds.[2]

-

Acetone: Can be effective for extracting less polar phenolics.

-

Ethyl Acetate: Often used for the selective extraction of moderately polar compounds from an initial aqueous extract.[2]

Extraction Methods:

-

Maceration: A simple and widely used method involving soaking the plant material in the solvent at room temperature.[2]

-

Soxhlet Extraction: A continuous extraction method that can be more efficient than maceration but may degrade thermolabile compounds.

-

Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.

-

Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

Isolation and Purification

Following extraction, a series of chromatographic techniques are employed to isolate and purify the individual 6-hydroxy-1,3-benzodioxole derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 4. What is 1,3-Benzodioxole?_Chemicalbook [chemicalbook.com]

- 5. staff-beta.najah.edu [staff-beta.najah.edu]

An In-depth Technical Guide to the Discovery and History of 2-Hydroxy-4,5-methylenedioxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies for 2-hydroxy-4,5-methylenedioxybenzaldehyde, a key aromatic aldehyde with significant potential in organic synthesis and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the chemical principles and historical evolution that underpin the synthesis of this valuable compound. The content is grounded in authoritative references to ensure scientific integrity and to empower researchers in their laboratory endeavors.

Introduction and Chemical Significance

2-Hydroxy-4,5-methylenedioxybenzaldehyde, also known as 6-hydroxypiperonal, is a polysubstituted aromatic aldehyde. Its structure, featuring a vicinal hydroxyl and formyl group on a methylenedioxy-substituted benzene ring, makes it a highly valuable intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, fragrances, and natural product derivatives. The inherent reactivity of the aldehyde, the acidity of the phenolic proton, and the electron-donating nature of the methylenedioxy group create a unique chemical scaffold for diverse functionalization.

The core of this molecule is the sesamol (3,4-methylenedioxyphenol) framework, a naturally occurring antioxidant found in sesame seeds and sesame oil.[1] The introduction of a formyl group ortho to the hydroxyl moiety significantly enhances its synthetic utility, opening pathways to salicylaldehyde-type derivatives which are precursors to various heterocyclic compounds and Schiff bases.

Historical Perspective: Tracing the Synthetic Lineage

While a definitive first synthesis of 2-hydroxy-4,5-methylenedioxybenzaldehyde is not prominently documented in readily accessible historical literature, its synthetic lineage can be traced through the exploration of related compounds. The late 19th and early 20th centuries saw a surge in the investigation of aromatic compounds derived from natural sources. Key precursors like piperonal (heliotropin), the aldehyde corresponding to sesamol, were known and utilized in the fragrance industry since the 1880s.[2]

A significant milestone in the functionalization of the sesamol nucleus was the work on the synthesis of 2-hydroxy-4,5-methylenedioxyacetophenone . This closely related ketone, differing from our target aldehyde only by a methyl group on the carbonyl, was successfully synthesized from sesamol. This early work demonstrated the feasibility of introducing a functional group at the C2 position of the sesamol ring, ortho to the hydroxyl group. This historical precedent laid the conceptual groundwork for the eventual synthesis of the corresponding aldehyde.

The development of reliable methods for the ortho-formylation of phenols was the critical breakthrough that enabled the efficient synthesis of 2-hydroxy-4,5-methylenedioxybenzaldehyde. Classical methods like the Reimer-Tiemann and Duff reactions often suffered from low yields and lack of regioselectivity. The advent of more sophisticated and selective formylation techniques in the latter half of the 20th century provided the necessary tools for the targeted synthesis of this specific isomer.

Synthetic Strategies: From Precursors to Product

The most logical and efficient synthetic route to 2-hydroxy-4,5-methylenedioxybenzaldehyde commences with the readily available precursor, sesamol. The key transformation is the regioselective introduction of a formyl group at the C2 position, ortho to the phenolic hydroxyl group.

The Precursor: Sesamol (3,4-Methylenedioxyphenol)

Sesamol is a natural product that can be extracted from sesame oil or synthesized from piperonal.[1] Its availability and well-characterized reactivity make it an ideal starting material.

Key Transformation: Ortho-Formylation of Sesamol

Several methods have been developed for the ortho-formylation of phenols, with magnesium-mediated reactions demonstrating superior regioselectivity and yield. The underlying principle of these methods is the formation of a magnesium phenoxide, which then directs the electrophilic attack of a formylating agent to the ortho position through chelation.

This highly effective method utilizes anhydrous magnesium chloride and a tertiary amine base to generate the magnesium phenoxide in situ. Paraformaldehyde serves as the formylating agent. The reaction is known for its high ortho-selectivity.

Experimental Protocol: Ortho-Formylation of Sesamol

This protocol is adapted from established procedures for the ortho-formylation of phenols.[3][4]

Materials:

-

Sesamol (3,4-Methylenedioxyphenol)

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Triethylamine (Et₃N), freshly distilled

-

Paraformaldehyde

-

Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)

-

Hydrochloric Acid (1 M aqueous solution)

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox recommended)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous magnesium chloride (1.5 - 2.0 equivalents relative to sesamol).

-

Solvent and Base Addition: Under a positive pressure of nitrogen, add anhydrous acetonitrile or THF to the flask. To this suspension, add freshly distilled triethylamine (2.0 - 2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes.

-

Substrate Addition: Dissolve sesamol (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture.

-

Formylating Agent Addition: Add paraformaldehyde (2.0 - 3.0 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically ~80 °C for acetonitrile). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing a cold 1 M hydrochloric acid solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification: The crude 2-hydroxy-4,5-methylenedioxybenzaldehyde can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is crucial as the magnesium phenoxide intermediate is highly sensitive to moisture.

-

Magnesium Chloride and Triethylamine: This combination generates a highly reactive magnesium phenoxide that facilitates the ortho-directing chelation of the incoming formaldehyde. The Lewis acidity of the magnesium ion is key to this regioselectivity.

-

Paraformaldehyde: This solid polymer of formaldehyde serves as a convenient and less hazardous source of formaldehyde in the reaction.

-

Acidic Work-up: The addition of hydrochloric acid is necessary to protonate the newly formed phenoxide and liberate the final product. It also helps to dissolve any remaining magnesium salts.

Reaction Mechanism

The proposed mechanism for the magnesium-mediated ortho-formylation is depicted below.

Caption: Proposed mechanism for the magnesium-mediated ortho-formylation of sesamol.

Physicochemical and Spectroscopic Characterization

The accurate characterization of 2-hydroxy-4,5-methylenedioxybenzaldehyde is essential for its use in further synthetic applications. The following table summarizes its key properties.

| Property | Value |

| Molecular Formula | C₈H₆O₄ |

| Molecular Weight | 166.13 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Not widely reported, expected to be higher than piperonal (37 °C) due to hydrogen bonding |

| Solubility | Soluble in common organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in water |

Spectroscopic Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the methylenedioxy protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.5 - 10.0 | Singlet (s) | 1H |

| Phenolic (-OH) | 10.0 - 11.0 | Singlet (s) | 1H |

| Aromatic (H-6) | ~7.0 | Singlet (s) | 1H |

| Aromatic (H-3) | ~6.5 | Singlet (s) | 1H |

| Methylenedioxy (-O-CH₂-O-) | ~6.0 | Singlet (s) | 2H |

Interpretation:

-

The aldehyde proton is significantly deshielded and appears as a sharp singlet downfield.

-

The phenolic proton is also deshielded and will likely appear as a broad or sharp singlet, depending on the solvent and concentration, due to hydrogen bonding.

-

The two aromatic protons will appear as singlets due to the lack of adjacent protons for coupling.

-

The two protons of the methylenedioxy group are equivalent and will appear as a sharp singlet.

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| C-2 (C-OH) | 150 - 155 |

| C-4, C-5 (C-O of CH₂O₂) | 145 - 150 |

| C-1 (C-CHO) | 115 - 120 |

| C-6 | 105 - 110 |

| C-3 | 95 - 100 |

| Methylenedioxy (-O-CH₂-O-) | ~101 |

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (phenolic) | 3200 - 3400 (broad) | Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aldehyde) | 2720 - 2820 | Medium |

| C=O Stretch (aldehyde) | 1650 - 1670 | Strong |

| C=C Stretch (aromatic) | 1580 - 1620, 1450 - 1500 | Medium |

| C-O Stretch (phenolic) | 1200 - 1250 | Strong |

| C-O-C Stretch (ether) | 1030 - 1050, 920 - 940 | Strong |

Interpretation:

-

The broad O-H stretch is indicative of intermolecular hydrogen bonding.

-

The C=O stretch of the aldehyde is at a lower frequency than a typical aldehyde due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.

-

The strong bands for the C-O stretches are characteristic of the phenolic and methylenedioxy ether linkages.

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 166, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect to see fragments corresponding to the loss of the formyl group ([M-CHO]⁺ at m/z = 137) and potentially the loss of CO ([M-CO]⁺ at m/z = 138).

Applications and Future Directions

2-Hydroxy-4,5-methylenedioxybenzaldehyde is a versatile building block for the synthesis of more complex molecules. Its potential applications include:

-

Pharmaceutical Synthesis: As a precursor for the synthesis of novel heterocyclic compounds with potential biological activities. The salicylaldehyde moiety is a common starting point for the synthesis of coumarins, chromones, and flavonoids.

-

Fragrance and Flavor Chemistry: As a starting material for the synthesis of novel fragrance and flavor compounds, leveraging the aromatic profile of the piperonal family.

-

Materials Science: As a monomer or cross-linking agent in the development of new polymers and functional materials.

The continued development of efficient and sustainable synthetic methods for this compound will undoubtedly expand its applications in various fields of chemical research and development.

Conclusion

2-Hydroxy-4,5-methylenedioxybenzaldehyde stands as a testament to the evolution of synthetic organic chemistry. While its early history is intertwined with the exploration of natural product derivatives, its modern synthesis is a showcase of highly selective and efficient chemical transformations. This guide has provided a comprehensive overview of its historical context, a detailed and practical protocol for its synthesis via ortho-formylation of sesamol, and a thorough analysis of its expected spectroscopic characteristics. It is our hope that this document will serve as a valuable resource for researchers and scientists, enabling them to confidently synthesize and utilize this important chemical intermediate in their future endeavors.

References

-

Sesamol. In: Wikipedia. [Link]

-

Piperonal. In: Wikipedia. [Link]

- Hofsløkken, N. U.; Skattebøl, L. Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica1999, 53, 258-262.

- Hansen, T. V.; Skattebøl, L. ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses2005, 82, 64.

- Aldred, R.; Johnston, R.; Levin, D.; Neilan, J. Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. J. Chem. Soc., Perkin Trans. 11994, 1823-1831.

Sources

An In-depth Technical Guide on the Solubility and Stability of 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde

This compound, a structurally unique aromatic aldehyde, stands as a pivotal intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its inherent chemical functionalities make it a versatile building block in medicinal chemistry and drug discovery, with applications in the development of novel therapeutic agents.[1] A thorough understanding of its solubility and stability is paramount for its effective utilization in research and pharmaceutical development. These fundamental physicochemical properties govern its behavior in various experimental and physiological environments, directly impacting reaction kinetics, formulation strategies, and ultimately, therapeutic efficacy.

This technical guide provides a comprehensive exploration of the solubility and stability of this compound. We will delve into its solubility profile across a spectrum of solvents, offering a predictive framework based on its molecular structure. Furthermore, this guide will elucidate the critical factors influencing its chemical stability and present a systematic approach to its evaluation. The methodologies and insights presented herein are designed to empower researchers to harness the full potential of this valuable compound.

PART 1: Solubility Profile

The solubility of a compound is a critical parameter that dictates its suitability for various applications, from chemical synthesis to biological assays. The molecular structure of this compound, featuring a benzodioxole ring, a hydroxyl group, and an aldehyde group, suggests a nuanced solubility profile. The presence of both polar (hydroxyl and aldehyde) and non-polar (benzodioxole ring) moieties allows for varying degrees of interaction with a range of solvents.

Predicted Solubility Characteristics

While comprehensive quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative prediction can be made based on the principles of "like dissolves like" and by drawing comparisons with structurally similar compounds like 1,3-benzodioxole-5-carbaldehyde (piperonal).[3][4][5][6][7][8]

The hydroxyl group is expected to enhance its solubility in polar protic solvents through hydrogen bonding. The aldehyde group, being polar, will also contribute to its solubility in polar solvents. Conversely, the hydrophobic benzodioxole ring system will favor solubility in non-polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The hydroxyl group can form hydrogen bonds with protic solvents. However, the overall non-polar character of the molecule may limit high solubility in water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Soluble to Highly Soluble | The polar nature of these solvents can effectively solvate the polar functional groups of the molecule. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The hydrophobic benzodioxole ring will have some affinity for non-polar solvents, but the polar functional groups will limit overall solubility. |

| Halogenated | Dichloromethane (DCM) | Moderately Soluble | DCM's moderate polarity allows it to interact favorably with both the polar and non-polar regions of the molecule. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise quantitative solubility data, the shake-flask method is a widely accepted and reliable technique.[9]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The key is to ensure that solid compound remains undissolved, confirming saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For finer particles, centrifugation may be necessary.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed/pre-cooled pipette to avoid temperature-induced precipitation. Immediately filter the aliquot through a syringe filter into a volumetric flask and dilute with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Causality Behind Experimental Choices:

-

Excess Solute: Ensures that the solution is truly saturated, a fundamental requirement for determining equilibrium solubility.

-

Controlled Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

-

Extended Equilibration Time: Allows the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Filtration: Removes any undissolved microparticles that could lead to an overestimation of solubility.

PART 2: Stability Analysis

The chemical stability of this compound is a critical determinant of its shelf-life, handling requirements, and its behavior in various chemical and biological systems. Degradation can lead to a loss of potency, the formation of impurities, and potentially, altered biological activity.

Factors Influencing Stability

Several factors can influence the stability of this compound:

-

pH: The phenolic hydroxyl group can be deprotonated under basic conditions, potentially making the molecule more susceptible to oxidation. Acidic conditions might catalyze the degradation of the dioxole ring.

-

Oxidation: The aldehyde and phenol functionalities are susceptible to oxidation, especially in the presence of air, light, and certain metal ions. This can lead to the formation of carboxylic acids and quinone-type structures. Sesamol, a related compound, is known for its antioxidant properties, which are attributed to its ability to scavenge free radicals.[10][11] This suggests that this compound may also exhibit antioxidant activity but could be prone to oxidative degradation.

-

Light (Photostability): Aromatic aldehydes can be sensitive to light, which can induce photochemical reactions and degradation.

-

Temperature: Elevated temperatures generally accelerate the rate of chemical degradation reactions.

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be postulated.

Caption: Potential degradation pathways of this compound.

Experimental Protocol for a Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop stability-indicating analytical methods.[12][13][14][15][16]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-UV/DAD and/or HPLC-MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) in an oven.

-

Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the parent compound and any degradation products. Mass spectrometry (MS) can be used to elucidate the structure of the degradation products.

Trustworthiness Through Self-Validation: The protocol is designed to be self-validating. The use of a stability-indicating HPLC method is crucial. This method must be able to resolve the parent peak from all degradation product peaks, ensuring accurate quantification of stability. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to confirm that no co-eluting impurities are present.

Visualization of the Integrated Workflow

The following diagram illustrates the logical flow for a comprehensive assessment of the solubility and stability of this compound.

Caption: Integrated workflow for solubility and stability analysis.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful application in research and drug development. This guide has provided a predictive framework for its solubility and detailed experimental protocols for its quantitative determination. Furthermore, it has outlined the critical factors affecting its stability and a systematic approach to its evaluation through forced degradation studies. By applying the principles and methodologies described herein, researchers can ensure the quality and reliability of their studies, paving the way for the development of novel and effective therapeutic agents.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

International Journal of Pharmaceutical and Clinical Research. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

QbD Group. (2024). How to create a GMP-Compliant Stability Protocol?. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

RSC Advances. (2014). Biopharmaceutical profiling of sesamol: physiochemical characterization, gastrointestinal permeability and pharmacokinetic evaluation. Retrieved from [Link]

-

Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sesamol. PubChem. Retrieved from [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). This compound. PubMed Central. Retrieved from [Link]

-

Frontiers in Nutrition. (2024). The effect of sesamol on endogenous substances and oxidative stability of walnut oil. Retrieved from [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

-

Wikipedia. (n.d.). Sesamol. Retrieved from [Link]

-

ResearchGate. (2024). The effect of sesamol on endogenous substances and oxidative stability of walnut oil. Retrieved from [Link]

-

ResearchGate. (2025). Interactions and antioxidant stability of sesamol in dry-emulsions. Retrieved from [Link]

-

ACS Omega. (2020). Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperonal. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Evaluation of sesamol-induced histopathological, biochemical, haematological and genomic alteration after acute oral toxicity in female C57BL/6 mice. PubMed Central. Retrieved from [Link]

-

PubMed. (2011). 6-Hy-droxy-2H-1,3-benzodioxole-5-carbaldehyde. Retrieved from [Link]

-

MDPI. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Retrieved from [Link]